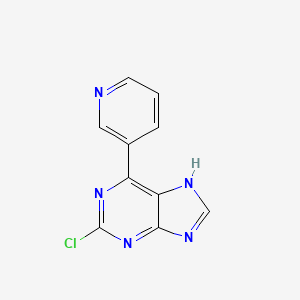
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide and features a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid: This method involves the cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid under acidic conditions to form the desired compound.
Acetylation of 5,6,7,8-tetrahydronaphthalen-1-amine: This method involves the acetylation of 5,6,7,8-tetrahydronaphthalen-1-amine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of acetamide derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: this compound is investigated for its potential use in drug development. It is studied for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: This compound has a similar structure but features an oxo group at the 8-position.
5,6,7,8-tetrahydro-2-naphthylamine: This compound is an amine derivative of tetrahydronaphthalene.
6-acetyl-1,2,3,4-tetrahydronaphthalene: This compound is an acetyl derivative of tetrahydronaphthalene.
Uniqueness: N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific acetamide and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
71173-03-0 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-10(16)15(11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
SJNKBSDZXMRLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1CCCC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)


![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)

![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)
![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)

![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)
![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)

